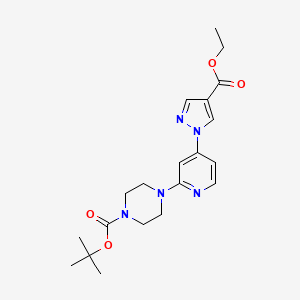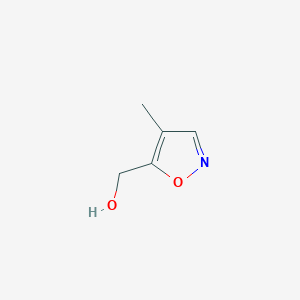
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Vue d'ensemble
Description
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O . It is a solid substance and is used in scientific experiments for various purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 6 position . The carboxamide group is attached to the 2 position of the pyrazine ring .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 220.06 g/mol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Antidepressant Research
3,5-Dichloro-6-ethylpyrazine-2-carboxamide and its derivatives are being explored for their potential use in antidepressant medication. A study found that structurally novel 5-HT3 receptor antagonists derived from pyrazine-carboxamide compounds exhibit promising antidepressant-like activity, indicating a potential application in treating depression (Mahesh et al., 2011).
Anticancer and Anti-inflammatory Agents
Research has been conducted on pyrazolopyrimidines derivatives, which are chemically related to this compound. These compounds have been evaluated for their effectiveness as anticancer and anti-5-lipoxygenase agents, showing potential applications in oncology and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Research
Alkylamino derivatives of pyrazine-2-carboxamide, which is structurally related to this compound, have been shown to possess antimycobacterial properties. This research suggests potential applications in developing new treatments for mycobacterial infections, including drug-resistant strains (Servusová-Vaňásková et al., 2015).
Synthesis of Nucleosides
Studies have also been conducted on the synthesis of novel tricyclic nucleosides using pyrazine derivatives. This area of research may have implications for the development of new therapeutic agents, particularly in the field of antiviral and anticancer drug development (Hamamichi, 1991).
Environmental Degradation Studies
There is research on the degradation kinetics of atrazine, a chemical structurally related to this compound, and its degradation products with ozone and OH radicals. This study provides insights into the environmental fate of such compounds and their potential impact on water treatment processes (Acero et al., 2000).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Analyse Biochimique
Biochemical Properties
3,5-Dichloro-6-ethylpyrazine-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis. Additionally, this compound binds to specific proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are essential for determining the therapeutic window and potential adverse effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound affects the synthesis and degradation of nucleotides, amino acids, and other metabolites. By inhibiting specific enzymes, this compound alters metabolic flux and the levels of key metabolites. Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIXLCQPYRNBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)




![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)






![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)
